Propan-2-yl 4-(cyclohexylamino)-4-oxobutanoate
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Overview
Description
Propan-2-yl 4-(cyclohexylamino)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propan-2-yl group attached to a 4-(cyclohexylamino)-4-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(cyclohexylamino)-4-oxobutanoate can be achieved through esterification reactions. One common method involves the reaction of 4-(cyclohexylamino)-4-oxobutanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(cyclohexylamino)-4-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 4-(cyclohexylamino)-4-oxobutanoic acid and isopropanol.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Substitution: Nucleophiles such as halides, under mild conditions.
Major Products Formed
Hydrolysis: 4-(cyclohexylamino)-4-oxobutanoic acid and isopropanol.
Reduction: 4-(cyclohexylamino)-4-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with analgesic and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with specific mechanical and thermal properties.
Biological Research: It is used as a model compound in studies of enzyme-catalyzed esterification and hydrolysis reactions.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(cyclohexylamino)-4-oxobutanoate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 4-(cyclohexylamino)-4-hydroxybutanoate: A reduced form of the compound with a hydroxyl group instead of a carbonyl group.
Propan-2-yl 4-(cyclohexylamino)-4-oxopentanoate: A similar ester with an additional carbon in the backbone.
Uniqueness
Propan-2-yl 4-(cyclohexylamino)-4-oxobutanoate is unique due to its specific ester structure, which imparts distinct chemical reactivity and potential biological activity. Its combination of a cyclohexylamino group and an ester moiety makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
propan-2-yl 4-(cyclohexylamino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-10(2)17-13(16)9-8-12(15)14-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBYKSUYUZSYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC(=O)NC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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